molecular formula C13H23NO6 B12572232 diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate CAS No. 620960-36-3

diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate

Cat. No.: B12572232
CAS No.: 620960-36-3
M. Wt: 289.32 g/mol
InChI Key: MGCFRTVQJFTSGV-SNVBAGLBSA-N
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Description

Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate is a chemical compound with the molecular formula C13H23NO6 It is a derivative of malonic acid, featuring a nitro group and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 4-methyl-1-nitropentyl bromide, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Hydrolysis Agents: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

    Decarboxylation Conditions: Heating in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic applications.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

620960-36-3

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate

InChI

InChI=1S/C13H23NO6/c1-5-19-12(15)11(13(16)20-6-2)10(7-9(3)4)8-14(17)18/h9-11H,5-8H2,1-4H3/t10-/m1/s1

InChI Key

MGCFRTVQJFTSGV-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C([C@H](CC(C)C)C[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(CC(C)C)C[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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